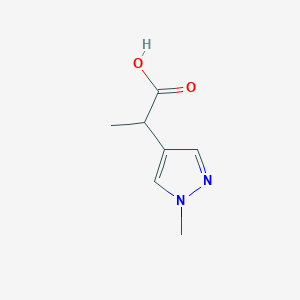![molecular formula C10H8LiN3O2 B2645494 Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-90-8](/img/structure/B2645494.png)
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: is a compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities This compound features a unique structure with a cyclopropyl group attached to the imidazo[4,5-b]pyridine core, which is further functionalized with a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent in the presence of a catalyst such as rhodium acetate.
Carboxylation: The carboxylate group is typically introduced through a carboxylation reaction using carbon dioxide (CO₂) under high pressure and temperature conditions.
Lithium Salt Formation: Finally, the lithium salt is formed by neutralizing the carboxylic acid with lithium hydroxide (LiOH) in an aqueous medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core, potentially converting it to dihydroimidazo[4,5-b]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.
Substitution: Various alkyl or acyl derivatives.
科学的研究の応用
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a modulator of biological pathways, including those involved in inflammation and cancer.
Medicine: Explored for its therapeutic potential, particularly as a GABA receptor modulator, which could have implications for treating neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to changes in neuronal signaling. This modulation can affect various pathways involved in neurological and inflammatory processes.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the cyclopropyl and carboxylate groups.
Cyclopropyl-imidazoles: Compounds with a cyclopropyl group attached to an imidazole ring.
Lithium salts of other heterocycles: Such as lithium 2-pyridylcarboxylate.
Uniqueness
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the lithium counterion improves its solubility and potential for biological activity.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
特性
IUPAC Name |
lithium;3-cyclopropylimidazo[4,5-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-12-7-2-1-5-11-8(7)13(9)6-3-4-6;/h1-2,5-6H,3-4H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSFORKPVGUZBN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-diphenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2645411.png)


![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)

![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)
![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)
![5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2645424.png)
![2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2645425.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B2645429.png)
![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea](/img/structure/B2645430.png)

